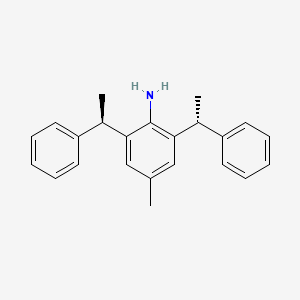

4-Methyl-2,6-bis((R)-1-phenylethyl)aniline

CAS No.:

Cat. No.: VC13816340

Molecular Formula: C23H25N

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25N |

|---|---|

| Molecular Weight | 315.5 g/mol |

| IUPAC Name | 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline |

| Standard InChI | InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1 |

| Standard InChI Key | DKBNATUIDTYKOR-QZTJIDSGSA-N |

| Isomeric SMILES | CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)N)[C@H](C)C3=CC=CC=C3 |

| SMILES | CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Identifiers

4-Methyl-2,6-bis((R)-1-phenylethyl)aniline is systematically named according to IUPAC guidelines as 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline. Its structural uniqueness arises from the two enantiomerically pure (R)-1-phenylethyl substituents, which impart chirality and influence its reactivity. Key identifiers include:

Synthesis and Manufacturing

General Synthetic Routes

While specific protocols for synthesizing 4-methyl-2,6-bis((R)-1-phenylethyl)aniline are proprietary, its structure suggests a multi-step process involving:

-

Friedel-Crafts Alkylation: Introduction of the (R)-1-phenylethyl groups to a pre-functionalized aniline derivative.

-

Chiral Induction: Use of enantiopure starting materials or chiral catalysts to ensure the (R)-configuration.

-

Purification: Chromatographic separation to isolate the desired stereoisomer .

Key Challenges

-

Steric Hindrance: Bulky substituents complicate reactions at the aromatic ring.

-

Optical Purity: Maintaining enantiomeric excess requires stringent control over reaction conditions.

Physicochemical Properties

Basic Properties

-

Molecular Weight: 315.5 g/mol.

-

Solubility: Likely soluble in organic solvents (e.g., dichloromethane, toluene) due to hydrophobic aromatic groups.

-

Basicity: The aniline nitrogen’s pKa is estimated to be ~4–5, similar to substituted anilines, though experimental data is lacking .

Spectroscopic Data

-

NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.5–2.5 ppm), and NH (δ ~3.5 ppm, broad).

-

MS (ESI+): Predicted molecular ion peak at m/z 316.2 [M+H].

Applications and Industrial Relevance

Asymmetric Catalysis

The compound’s chiral environment makes it a candidate for:

-

Chiral Ligands: In transition-metal catalysts for enantioselective hydrogenation or cross-coupling reactions.

-

Organocatalysts: Facilitating asymmetric aldol or Michael additions .

Pharmaceutical Intermediates

Sterically hindered anilines are precursors to bioactive molecules, including kinase inhibitors and antipsychotic agents.

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing . |

| Eye Irritation | H319 | Use eye protection . |

Research Findings and Future Directions

Recent Studies

-

Enantioselective Recognition: Preliminary studies suggest utility in chiral stationary phases for HPLC.

-

Coordination Chemistry: Formation of luminescent metal complexes with lanthanides .

Knowledge Gaps

-

Catalytic Efficiency: Quantitative data on enantioselectivity in asymmetric reactions is needed.

-

Toxicity Profile: Long-term environmental and health impacts remain unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume